2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the coupling of phenoxyacetic acid with 2-amino-4-phenylthiazole. The reaction is usually carried out in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in a solvent like dry dichloromethane . The reaction conditions often include the use of a base such as lutidine to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials, such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar thiazole moiety and are studied for their anti-inflammatory properties.
Phenoxyacetamide derivatives: These compounds have similar structural features and are investigated for their pharmacological activities.
Uniqueness
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of phenoxy and thiazole moieties, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(11-21-14-9-5-2-6-10-14)19-17-18-15(12-22-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDGNSIDQUWZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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